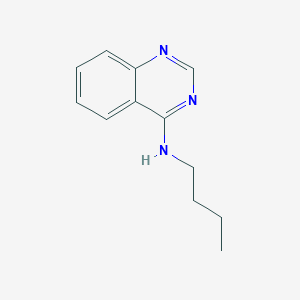

4-(Butylamino)quinazoline

Description

Properties

IUPAC Name |

N-butylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-8-13-12-10-6-4-5-7-11(10)14-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPCMPHWXAQXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

4-Chloroquinazoline, activated by electron-withdrawing substituents (e.g., methoxy groups at C6 and C7), reacts with butylamine via an SNAr mechanism. The chloro group’s departure is facilitated by resonance stabilization from the quinazoline’s aromatic system. In practice, this reaction requires polar aprotic solvents (e.g., DMF or propan-2-ol) and elevated temperatures (80–120°C). Base additives such as potassium carbonate or triethylamine deprotonate butylamine, enhancing its nucleophilicity.

A representative procedure involves refluxing 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) with excess butylamine (2.5 equiv) in propan-2-ol for 12–24 hours. Post-reaction, the mixture is diluted with dichloromethane, washed with aqueous NaHCO3, and purified via column chromatography (cHex/EtOAc gradients). Yields for analogous aliphatic aminations range from 60–75%, though steric hindrance from the butyl group may reduce efficiency.

Copper-Catalyzed Coupling Strategies

Copper-mediated cross-coupling reactions, effective for constructing C–N bonds, offer a versatile pathway to 4-(butylamino)quinazoline. This approach adapts methodologies from the synthesis of 3-alkylated quinazolin-4(3H)-ones, where copper(II) acetate catalyzes imidoylative cross-couplings between isocyanobenzoates and amines.

General Procedure and Adaptations

Ethyl 2-isocyanobenzoate (1.0 equiv) reacts with butylamine (1.2 equiv) in the presence of Cu(OAc)2·H2O (5 mol%) and triethylamine (2.0 equiv) in dichloromethane at room temperature. The reaction proceeds through a copper-bound intermediate, forming a C–N bond at the 4th position. After 20 minutes, the mixture is quenched with saturated NaHCO3, extracted with CH2Cl2, and purified via chromatography.

While this method efficiently installs aliphatic amines at the 3rd position of quinazolinones, repositioning the butylamino group to C4 necessitates modifying the starting material. Substituting 2-isocyanobenzoates with 4-isocyanobenzoates could theoretically yield 4-substituted products, though such precursors are less commonly reported. Microwave-assisted conditions (150°C, 20 minutes) may accelerate the reaction but risk decomposition of aliphatic amines.

Base-Promoted Cyclocondensation of ortho-Halobenzamides

Base-promoted cyclizations of ortho-fluorobenzamides with amides provide a transition-metal-free route to quinazolin-4-ones, which can be functionalized to 4-(butylamino)quinazoline.

Synthetic Workflow

ortho-Fluorobenzamide derivatives (1.0 equiv) react with butylurea or butylthiourea (1.2 equiv) in the presence of KOtBu (2.0 equiv) in DMSO at 100°C. The fluoride leaving group is displaced by the amide nitrogen, forming the quinazoline ring. Subsequent hydrolysis of the urea moiety and reductive amination could introduce the butylamino group, though this multi-step process complicates scalability.

Key challenges include controlling regioselectivity and minimizing side reactions from the strong base. Yields for SNAr-based cyclizations range from 45–65%, with electron-deficient substrates favoring higher conversions.

Reductive Amination of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones, readily synthesized via H2O2-mediated oxidative cyclization of 2-aminobenzamides, serve as precursors for reductive amination.

Procedure and Limitations

2-Amino-N-methylbenzamide (1.0 equiv) reacts with DMSO and H2O2 (3.0 equiv) at 130°C to form quinazolin-4(3H)-one. Treating this ketone with butylamine and a reducing agent (e.g., NaBH4 or BH3·THF) under acidic conditions facilitates imine formation and subsequent reduction. However, this method struggles with over-reduction or poor regioselectivity, often yielding mixtures of 4-aminodihydroquinazolines and fully saturated byproducts.

Optimization studies suggest that catalytic hydrogenation (H2, Pd/C) at moderate pressures (3–5 bar) improves selectivity for 4-(butylamino)quinazoline, albeit with modest yields (30–50%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)quinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4-(butylamino)quinazoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the activity of various kinases involved in tumor growth and proliferation.

- Mechanism of Action : Quinazolines function primarily by inhibiting tyrosine kinases, which play a crucial role in signaling pathways that regulate cell division and survival. For instance, 4-(butylamino)quinazoline has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

- Case Studies : In vitro studies have demonstrated that 4-(butylamino)quinazoline analogs exhibit cytotoxic effects against several cancer cell lines, including those derived from lung, breast, and prostate cancers. These compounds often show enhanced efficacy compared to traditional chemotherapeutics like gefitinib .

Antidiabetic Properties

Recent research has also highlighted the potential of quinazoline derivatives as antidiabetic agents. The compound has been evaluated for its ability to lower blood glucose levels in diabetic models.

- In Vivo Studies : In experiments involving STZ-induced hyperglycemic rats, certain quinazoline derivatives demonstrated significant reductions in blood glucose levels, outperforming glibenclamide, a standard antidiabetic medication. For example, specific derivatives maintained their glucose-lowering effects even after treatment discontinuation .

Antimicrobial and Anti-inflammatory Effects

Beyond anticancer and antidiabetic applications, 4-(butylamino)quinazoline exhibits antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antibacterial activity against various pathogens. The structural modifications in 4-(butylamino)quinazoline enhance its efficacy against resistant strains of bacteria .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives.

- Substituent Effects : Variations in substituents on the quinazoline ring significantly affect biological activity. For instance, the presence of different amino groups or alkyl chains can enhance anticancer potency or selectivity for specific kinases .

Summary of Findings

The following table summarizes key findings regarding the applications of 4-(butylamino)quinazoline:

Mechanism of Action

The mechanism of action of 4-(Butylamino)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinazoline derivatives with diverse 4-position substituents exhibit distinct biological activities. Key comparisons include:

Table 1: Structural and Functional Group Comparison

- Butylamino vs. Diethylamino Chains: SN 11,534, a 4-diethylamino analog, demonstrates antimalarial activity, suggesting that longer alkyl chains may enhance pharmacokinetic properties but require balancing with target selectivity .

- Aromatic vs. Aliphatic Substituents: 4-Arylamino derivatives (e.g., Compound 6a) show potent antitumor activity due to interactions with kinase domains, whereas aliphatic groups like butylamino may prioritize membrane penetration over target specificity .

Pharmacological Activity

Table 2: Pharmacological Comparison

- Antitumor Activity: 4-Arylaminoquinazolines with bulky substituents (e.g., Compound 6a) exhibit nanomolar IC₅₀ values, whereas aliphatic chains like butylamino may require optimization for kinase inhibition .

- Antifungal Activity: Electron-withdrawing groups (e.g., nitro, bromo) enhance antifungal efficacy, as seen in Compound 7, compared to the electron-donating butylamino group .

- Anti-inflammatory Activity: Quinazolinone derivatives with sulfonamide groups (e.g., Compound A) surpass standard NSAIDs, suggesting that polar groups improve target engagement .

Toxicity and Selectivity

- 4-(Butylamino)quinazoline: Limited toxicity data, but analogs like SN 11,534 show moderate toxicity profiles, requiring dose optimization .

- Quinazolinones: Derivatives such as QPhD exhibit slight toxicity despite high anti-inflammatory activity, indicating substituent-dependent safety .

- Arylaminoquinazolines: Compound 6a’s high selectivity for tumor cells over normal cells underscores the importance of aromatic interactions in reducing off-target effects .

Q & A

Q. What experimental frameworks support the development of 4-(Butylamino)quinazoline derivatives as kinase inhibitors?

- Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify targets like EGFR or CDK2. Structural analogs of 4-(dimethylamino)quinazoline show picomolar IC₅₀ values against MCHR1, suggesting similar strategies for optimizing binding affinity . Co-crystallization studies with kinase domains are critical for validating binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.